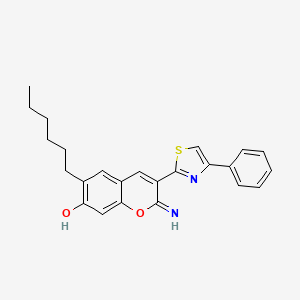
6-hexyl-2-imino-3-(4-phenylthiazol-2-yl)-2H-chromen-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-hexyl-2-imino-3-(4-phenylthiazol-2-yl)-2H-chromen-7-ol is a useful research compound. Its molecular formula is C24H24N2O2S and its molecular weight is 404.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6-Hexyl-2-imino-3-(4-phenylthiazol-2-yl)-2H-chromen-7-ol is a synthetic compound belonging to the chromene family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a chromene ring fused with a thiazole moiety. The presence of the hexyl group and the imino functional group contributes to its lipophilicity and potential interaction with biological targets.
Biological Activity Overview
Research has indicated that compounds in the chromene family exhibit a range of biological activities, including:
- Antioxidant Activity : Compounds similar to this compound have demonstrated significant free radical scavenging capabilities.
- Antimicrobial Effects : Some derivatives have shown promising results against various bacterial strains, indicating potential as antimicrobial agents.
- Cytotoxicity : Studies have evaluated the cytotoxic effects of related compounds on cancer cell lines, suggesting that they may inhibit tumor growth.
Antioxidant Activity
A study assessing the antioxidant properties of chromene derivatives found that specific structural modifications significantly enhance their ability to scavenge free radicals. The introduction of electron-donating groups improved the compounds' efficacy against oxidative stress markers.
Antimicrobial Activity
Research on structurally similar compounds has shown effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. A comparative analysis is summarized in Table 1 below:
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-Hexyl derivative | Staphylococcus aureus | 32 μg/mL |
| 6-Hexyl derivative | Escherichia coli | 64 μg/mL |
| Control (Standard Antibiotic) | Staphylococcus aureus | 16 μg/mL |
| Control (Standard Antibiotic) | Escherichia coli | 32 μg/mL |
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of 6-hexyl derivatives on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting moderate cytotoxicity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in oxidative stress and inflammation, such as lipoxygenases and cyclooxygenases.
- Cell Cycle Arrest : Some studies suggest that chromene derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Molecular Docking Studies : Computational studies have provided insights into potential interactions with target proteins, revealing binding affinities that correlate with observed biological activities.
Case Studies
Several case studies have highlighted the potential therapeutic applications of chromene derivatives:
- Study on Anticancer Activity : A recent study demonstrated that a related chromene derivative significantly inhibited cell proliferation in MCF-7 cells through apoptosis induction mechanisms.
- Antimicrobial Efficacy : Another study reported that a thiazole-chromene hybrid exhibited potent antibacterial activity against resistant strains of bacteria, showcasing its potential as a lead compound for antibiotic development.
Propriétés
IUPAC Name |
6-hexyl-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)chromen-7-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2S/c1-2-3-4-6-11-17-12-18-13-19(23(25)28-22(18)14-21(17)27)24-26-20(15-29-24)16-9-7-5-8-10-16/h5,7-10,12-15,25,27H,2-4,6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPDXEKSGSHTBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=N)O2)C3=NC(=CS3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














